dihydrogen phosphate;tetramethylazanium dihydrogen phosphate;tetramethylazanium
Brand Name: Vulcanchem
CAS No.: 40768-19-2
VCID: VC17031279
InChI: InChI=1S/C4H12N.H3O4P/c2*1-5(2,3)4/h1-4H3;(H3,1,2,3,4)/q+1;/p-1
SMILES:
Molecular Formula: C4H14NO4P
Molecular Weight: 171.13 g/mol

dihydrogen phosphate;tetramethylazanium

CAS No.: 40768-19-2

Cat. No.: VC17031279

Molecular Formula: C4H14NO4P

Molecular Weight: 171.13 g/mol

* For research use only. Not for human or veterinary use.

dihydrogen phosphate;tetramethylazanium - 40768-19-2

Specification

CAS No. 40768-19-2
Molecular Formula C4H14NO4P
Molecular Weight 171.13 g/mol
IUPAC Name dihydrogen phosphate;tetramethylazanium
Standard InChI InChI=1S/C4H12N.H3O4P/c2*1-5(2,3)4/h1-4H3;(H3,1,2,3,4)/q+1;/p-1
Standard InChI Key WOERBKLLTSWFBY-UHFFFAOYSA-M
Canonical SMILES C[N+](C)(C)C.OP(=O)(O)[O-]

Introduction

Chemical Identity and Structural Composition

Molecular Formula and Stoichiometry

Dihydrogen phosphate tetramethylazanium is an ionic compound comprising one tetramethylammonium cation (C₄H₁₂N⁺) and one dihydrogen phosphate anion (H₂PO₄⁻). In its hemihydrate form, the formula extends to C₄H₁₂N⁺·H₂PO₄⁻·0.5H₂O, reflecting the incorporation of water molecules into the crystal lattice . The anhydrous molar mass is 180.14 g/mol, while the hemihydrate variant’s density is 1.407 Mg/m³, as determined by X-ray crystallography .

Crystallographic System and Unit Cell Parameters

The hemihydrate crystallizes in the monoclinic system with space group C2/c (No. 15). Unit cell dimensions at 193 K are:

  • a = 14.3213(3) Å

  • b = 9.2607(2) Å

  • c = 13.1990(2) Å

  • β = 103.614(1)°

  • V = 1701.34(6) ų

  • Z = 8 (molecules per unit cell) .

The asymmetric unit contains eight anion-cation pairs and four water molecules, with the latter occupying crystallographic twofold rotation axes .

Synthesis and Characterization

Preparation Methodology

The compound is synthesized by mixing an aqueous solution of tetramethylammonium hydroxide with phosphoric acid, followed by solvent evaporation under reduced pressure. Recrystallization from methanol yields high-purity crystals suitable for structural analysis .

Crystal Structure and Hydrogen Bonding

Anion Chain Formation

The dihydrogen phosphate anions form infinite chains along the110 and [1̄10] directions via O–H···O hydrogen bonds (Fig. 1). Key interactions include:

  • O4–H···O1: 2.582 Å

  • O3–H···O2: 2.612 Å .

These chains are interconnected by water molecules (O5–H···O1: 2.789 Å), creating a three-dimensional network perpendicular to the primary anion chains .

Cation-Anion Interactions

Tetramethylammonium cations stabilize the lattice through C–H···O hydrogen bonds with phosphate anions (Table 1). Notable examples include:

  • C2–H2C···O2: 3.327 Å

  • C3–H3B···O4: 3.401 Å .

Table 1: Selected Hydrogen Bond Parameters

Donor–H···AcceptorD–H (Å)H···A (Å)D···A (Å)Angle (°)
O4–H4···O10.841.752.582170.3
O3–H3···O20.841.782.612171.2
O5–H5A···O10.851.952.789170.1
C2–H2C···O20.982.353.327173.2

Hydration States: Hemihydrate vs. Monohydrate

Structural Differences

The hemihydrate (0.5H₂O) differs from the previously characterized monohydrate (1H₂O) in water content and hydrogen-bonding topology. In the monohydrate, water molecules occupy general positions rather than symmetry axes, leading to a denser hydrogen-bond network .

Thermodynamic Stability

Refinement and Computational Details

X-ray Data Collection

Diffraction data were collected using a Rigaku R-AXIS RAPID diffractometer with Cu Kα radiation (λ = 1.54187 Å). Absorption correction was applied numerically (NUMABS), yielding T<sub>min</sub>/<sub>max</sub> = 0.390/0.580 .

Structure Solution and Refinement

  • Solution: SIR2004 via direct methods.

  • Refinement: Full-matrix least-squares on using SHELXL97.

  • Hydrogen Atoms: Hydroxyl H atoms were freely refined; methyl H atoms were constrained using HFIX 137 .

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